
Thymoquinone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymoquinone can be synthesized through various methods. One common synthetic route involves the oxidation of thymol, a monoterpene phenol, using oxidizing agents such as potassium permanganate or chromic acid . Another method includes the dehydrogenation of γ-terpinene, followed by aromatization to form p-cymene, which is then hydroxylated to thymol and subsequently oxidized to this compound .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from Nigella sativa seeds. The seeds are subjected to steam distillation to obtain the essential oil, which contains this compound . Various extraction methods, such as maceration, percolation, and ultrasonic-assisted extraction, have been employed to optimize the yield of this compound . Among these, the percolation method using methanol has been found to be the most effective .
Chemical Reactions Analysis
Antioxidant Reactions
TQ exhibits antioxidant behavior through several mechanisms.
Scavenging of Superoxide Radicals
TQ can scavenge superoxide radicals in stoichiometric reactions. Electrochemical studies suggest that TQ reacts with superoxide radicals (O2- −) to form a radical species .
TQ + O2- − → [TQ-O2]- −
The resulting species, [TQ-O2]- −, is associated with an oxidation peak in electrochemical measurements, indicating its formation and subsequent oxidation .
Reactions with Reactive Oxygen Species (ROS)
TQ's antioxidant properties also involve its interaction with other ROS, although it does not mimic superoxide dismutase (SOD) action by producing hydrogen peroxide (H2O2) . Instead, TQ facilitates the formation of oxygen .
Anti-Inflammatory Reactions
TQ's anti-inflammatory effects are linked to its ability to modulate various inflammatory pathways .
Inhibition of Inflammatory Mediators
TQ inhibits the production of inflammatory cytokines and processes associated with 5-lipoxygenase (5-LO), cyclooxygenase (COX), and prostaglandin D2 (PGD2) . It can reduce the levels of pro-inflammatory cytokines such as TNF-α .
Modulation of Signaling Pathways
TQ affects multiple signaling pathways involved in inflammation. For example, it can inhibit NF-κB activation and COX-2 expression .
Induction of HO-1 Expression
TQ can induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory and antioxidant properties . The induction of HO-1 involves the activation of Nrf2 and the phosphorylation of PKB/Akt and AMPKalpha .
Anticancer Reactions
TQ's anticancer activity involves multiple mechanisms, including the induction of apoptosis and the regulation of genes involved in cell survival and metastasis .
Induction of Apoptosis
TQ can induce apoptosis in cancer cells by activating caspase-3 (CASP3) and modulating pro- and anti-apoptotic genes . It promotes the release of cytochrome c from mitochondria, triggering apoptosis .
Regulation of Apoptotic Genes
TQ regulates the expression of genes such as Bcl-2 and BAX, which are key regulators of apoptosis .
Inhibition of Cancer Metastasis
TQ inhibits cancer metastasis through the activation of JNK and p38 MAPK pathways .
Effects on Cell Proliferation
Reactions in Liver Protection
TQ has demonstrated hepatoprotective effects in various experimental models .
Reduction of Liver Fibrosis
In models of TAA-induced liver fibrosis, TQ reduces extracellular matrix accumulation and cytokine levels. It also affects the protein and mRNA expression of α-SMA, collagen-I, and TLR4, and promotes the phosphorylation of AMPK and LKB .
Antioxidant and Anti-Inflammatory Effects in the Liver
TQ's hepatoprotective effects are also attributed to its antioxidant and anti-inflammatory activities, which help to mitigate liver damage .
Scientific Research Applications
Chemistry: Thymoquinone is used as a precursor for synthesizing various bioactive compounds.
Medicine: this compound exhibits promising anticancer, anti-inflammatory, and antioxidant properties. Additionally, it has shown potential in managing diabetes, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
Thymoquinone exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Thymoquinone is often compared with other quinones and monoterpenes due to its unique properties:
Similar Compounds: Dithis compound, p-cymene-2,5-dione, and p-mentha-3,6-diene-2,5-dione.
Uniqueness: Unlike other similar compounds, this compound exhibits a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.
This compound continues to be a subject of extensive research due to its potential therapeutic benefits and diverse biological activities. Its unique properties and mechanisms of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Biological Activity
Thymoquinone (TQ), a bioactive compound derived from the seeds of Nigella sativa, has garnered significant attention for its diverse biological activities, particularly in cancer therapy, anti-inflammatory responses, and neuroprotection. This article synthesizes current research findings, case studies, and experimental data to present a comprehensive overview of this compound's biological activity.
1. Anticancer Activity
This compound has been extensively studied for its anticancer properties across various cancer types. The mechanisms through which TQ exerts its effects include modulation of signaling pathways, induction of apoptosis, and inhibition of tumor growth.
- Inhibition of STAT3 Pathway : TQ has been shown to inhibit the phosphorylation of STAT3, leading to decreased expression of anti-apoptotic proteins such as Bcl-2 and cyclin D1, which promotes apoptosis in cancer cells .
- Induction of Apoptosis : In human colon cancer cells (HCT116), TQ induced apoptosis by upregulating pro-apoptotic factors (Bax) and activating caspases .
- Anti-inflammatory Effects : TQ suppresses NF-κB activation, which is crucial in tumor progression and inflammation .
Case Studies and Experimental Findings
- In a study involving breast cancer xenografts, TQ administration significantly reduced tumor size and weight .
- This compound demonstrated efficacy in reducing the incidence of colon tumors in animal models treated with carcinogens .
2. Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating various inflammatory mediators.
Mechanisms
- Cytokine Modulation : TQ reduces levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models, including allergic conjunctivitis and asthma .
- Oxidative Stress Reduction : It enhances antioxidant enzyme activities (e.g., superoxide dismutase) while decreasing malondialdehyde levels, indicating reduced oxidative stress .
Experimental Evidence
- In a model of allergic conjunctivitis, TQ significantly lowered eosinophil recruitment and pro-inflammatory cytokines at concentrations as low as 0.05% w/v .
- A study on diabetic rats showed that TQ administration reduced oxidative stress markers and inflammatory mediators significantly .
3. Neuroprotective Effects
Recent studies have highlighted this compound's potential in neuroprotection against oxidative stress-related damage.
Mechanisms
- Nrf2 Activation : TQ activates the Nrf2/HO-1 signaling pathway, enhancing cellular defense against oxidative damage in retinal pigment epithelial cells .
Findings
- This compound improved cell viability and reduced apoptosis in H₂O₂-induced oxidative stress models .
4. Safety Profile
This compound has been evaluated for its safety profile through various toxicity studies.
LD50 Values
The LD50 values indicate that this compound is relatively safe when administered orally or intraperitoneally:
- Mice: Oral LD50 = 870.9 mg/kg; Intraperitoneal LD50 = 104.7 mg/kg
- Rats: Oral LD50 = 794.3 mg/kg; Intraperitoneal LD50 = 57.5 mg/kg .
These values suggest that therapeutic doses used for its biological effects are significantly lower than those causing toxicity.
Q & A
Basic Research Questions
Q. What standardized analytical methods are used to quantify thymoquinone in plant extracts?
High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for this compound quantification. Validation parameters such as linearity (2–500 ng range), precision (% RSD < 5%), and recovery rates are critical. Calibration curves and regression analysis (R² > 0.99) ensure accuracy, as demonstrated in studies using Nigella sativa extracts .
Q. Which experimental models are commonly used to evaluate this compound’s anti-inflammatory effects?
Rodent models of spinal cord injury (SCI) and arthritis are frequently utilized. For example, SCI rats treated with this compound showed reduced necrosis and improved BBB scores (motor function) via suppression of TNF-α and IL-6 pathways . In vitro models often involve lipopolysaccharide-induced macrophage assays to measure cytokine inhibition .
Q. What are the primary pharmacological mechanisms attributed to this compound?
this compound modulates oxidative stress (via Nrf2 activation) and inflammation (NF-κB inhibition). It also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating Bcl-2 .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound extraction parameters?
RSM with a Box-Behnken design (3 variables: temperature, time, solvent/solid ratio) identifies optimal extraction conditions. For microwave-assisted extraction, a second-order polynomial model predicts this compound yield, with ANOVA validating factor significance (p < 0.05). Central composite designs are used for robustness testing .
Q. What statistical approaches resolve contradictions in this compound’s dose-dependent effects across studies?
Meta-regression analysis accounts for variables like bioavailability differences (e.g., in vivo vs. in vitro models) and formulation (nanoparticle encapsulation vs. free compound). Tukey’s post hoc tests after one-way ANOVA can identify threshold doses where efficacy plateaus or adverse effects emerge .
Q. How do researchers validate this compound’s molecular targets in signaling pathways?
RNA sequencing and Western blotting are paired to confirm pathway modulation. For instance, this compound’s inhibition of PI3K/Akt in cancer cells is validated by reduced phosphorylated Akt levels and downstream apoptosis markers .
Q. What strategies address bioavailability limitations in preclinical this compound studies?
Pharmacokinetic studies using LC-MS/MS quantify plasma concentrations, while nanoparticle-based delivery systems (e.g., liposomes) enhance solubility. Comparative studies in rodents with intravenous vs. oral administration reveal bioavailability improvements (e.g., 58% vs. 12%) .
Q. How can bibliometric analysis identify emerging trends in this compound research?
Scopus-based keyword co-occurrence mapping (e.g., VOSviewer) reveals clusters like “cytokine networks” and “neuroprotection.” Citation analysis highlights understudied areas, such as combinatorial therapies with chemotherapeutic agents .
Q. Methodological Guidance for Experimental Design
Q. How to ensure reproducibility in this compound preclinical studies?
Adhere to NIH guidelines for animal reporting (ARRIVE 2.0), including blinding, randomization, and sample-size calculations. Detailed protocols for induction of disease models (e.g., streptozotocin for diabetes) must be provided .
Q. What controls are essential in cytotoxicity assays for this compound?
Include vehicle controls (e.g., DMSO), positive controls (e.g., cisplatin for apoptosis), and negative controls (untreated cells). Mitochondrial viability assays (MTT) require correction for this compound’s intrinsic absorbance at 570 nm .
Q. Data Interpretation and Conflict Resolution
Q. How to reconcile disparities in this compound’s antioxidant vs. pro-oxidant effects?
Context-dependent outcomes are analyzed using redox-sensitive probes (e.g., DCFH-DA for ROS). In cancer cells, this compound acts as a pro-oxidant (↑ ROS), while in normal cells, it activates antioxidant defenses (↑ glutathione) .
Q. What criteria validate this compound’s efficacy in translational research?
Dose-response alignment between animal models and human-equivalent doses (HED) is critical. Pharmacodynamic markers (e.g., serum CRP for inflammation) must correlate across species before clinical trial design .
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQHJBNSCLWCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060079 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Thymoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
230.00 to 232.00 °C. @ 760.00 mm Hg | |
Record name | Thymoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Thymoquinone is a natural compound with widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial. It is able to induce apoptosis, regulate pro- and anti- apopotitic genes, and inhibit cancer metastasis through JNK and p38 activation. Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2. | |
Record name | Thymoquinone | |
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CAS No. |
490-91-5 | |
Record name | Thymoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thymoquinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490915 | |
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Record name | Thymoquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16447 | |
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Record name | Thymoquinone | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
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Record name | 2-isopropyl-5-methyl-p-benzoquinone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.020 | |
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Record name | THYMOQUINONE | |
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Record name | Thymoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44 - 45 °C | |
Record name | Thymoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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